molecular formula C12H21NOSi B1283011 Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 121942-75-4

Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B1283011
M. Wt: 223.39 g/mol
InChI Key: XBZVPWIDTDAKDL-UHFFFAOYSA-N
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Patent
US08003787B2

Procedure details

6.81 g (100 mmol) of imidazole and 9.04 g (60 mmol) of tert-butyl-dimethylsilyl chloride are added to a solution of 5.46 g (50 mmol) of 3-aminophenol in 13.5 ml of N,N-dimethylformamide. The resulting reaction mixture is stirred at room temperature for 12 h. After addition of a saturated aqueous sodium chloride solution, the mixture is extracted with ethyl acetate. The organic phase is dried over sodium sulphate. The crude product obtained after removal of the solvent by distillation is purified by flash chromatography. 7.62 g (34 mmol, 68%) of the desired product are obtained.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
9.04 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].[NH2:14][C:15]1[CH:16]=[C:17]([OH:21])[CH:18]=[CH:19][CH:20]=1.[Cl-].[Na+]>CN(C)C=O>[Si:6]([O:21][C:17]1[CH:16]=[C:15]([NH2:14])[CH:20]=[CH:19][CH:18]=1)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
9.04 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
5.46 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
13.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34 mmol
AMOUNT: MASS 7.62 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.